Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

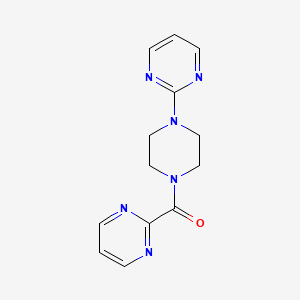

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a bis-pyrimidine-substituted piperazine methanone derivative. Its structure features two pyrimidin-2-yl groups: one directly attached to the methanone carbonyl and the other to the piperazine ring. The dual pyrimidine moieties confer unique electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

pyrimidin-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c20-12(11-14-3-1-4-15-11)18-7-9-19(10-8-18)13-16-5-2-6-17-13/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVKROWICWXGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves the condensation of pyrimidine derivatives with piperazine derivatives under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with 1-(pyrimidin-2-yl)piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

Pharmacological Applications

1.1. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. Monoamine oxidase plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine, making it a target for antidepressant therapies. Derivatives of pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone have shown selective inhibition of MAO-A and MAO-B, indicating potential use in treating depression and anxiety disorders .

1.2. Antidepressant Activity

Research indicates that piperazine derivatives, including those containing pyrimidine moieties, exhibit antidepressant-like effects. The structural features of this compound contribute to its efficacy in modulating neurotransmitter levels, enhancing its therapeutic profile .

The synthesis of this compound involves multi-step reactions that incorporate various piperazine derivatives. The resulting compounds are then screened for biological activity, leading to the identification of several promising candidates with enhanced MAO inhibitory properties .

Case Study: Synthesis and Biological Evaluation

A study synthesized a series of derivatives based on this compound, evaluating their MAO inhibitory activity. Compounds with specific substitutions exhibited IC50 values indicative of strong inhibitory effects against MAO-A, suggesting their potential as antidepressants .

Future Directions in Research

The ongoing exploration of pyrimidin-based compounds continues to unveil new therapeutic avenues. Future research may focus on:

4.1. Structure-Activity Relationship (SAR) Studies

Understanding how different substitutions affect biological activity will be crucial for optimizing these compounds for clinical use.

4.2. In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential to assess the pharmacokinetics and overall efficacy of these compounds in living organisms.

4.3. Broader Therapeutic Applications

Exploring additional applications beyond antidepressant activity, such as anti-anxiety or neuroprotective effects, could further establish the relevance of pyrimidin derivatives in modern medicine.

Mechanism of Action

The mechanism of action of Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analog: PF-00734200

Structure: (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone Key Differences:

- PF-00734200 contains a difluoropyrrolidine and a stereospecific pyrrolidine, whereas the target compound lacks fluorination and chiral centers.

- Both share the 4-(pyrimidin-2-yl)piperazine moiety, but PF-00734200 has an additional pyrrolidine-methanone linkage.

Pharmacokinetics :

Activity :

Arylpiperazine Methanone Derivatives

Examples :

- Compound 21 (): Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.

- Compound w3 (): (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.

Structural and Functional Contrasts :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s pyrimidine rings are electron-deficient, whereas thiophene (Compound 21) and triazole (Compound w3) are electron-rich, altering receptor affinity .

- Solubility : The trifluoromethyl group in Compound 21 enhances lipophilicity, whereas the target compound’s pyrimidines may improve aqueous solubility via hydrogen bonding .

Metabolism :

Metabolite Analog: 1-Pyrimidinylpiperazine (1-PP)

Structure : 1-(Pyrimidin-2-yl)piperazine (metabolite of buspirone).

Key Differences :

- 1-PP lacks the methanone bridge and second pyrimidine group.

Pharmacology :

- 1-PP exhibits anxiolytic and anti-alcohol craving effects via 5-HT1A modulation . The target compound’s methanone linker and additional pyrimidine may confer multi-target activity (e.g., dual DPP-IV and 5-HT receptor inhibition).

Crystallographic and Conformational Analogs

Examples :

- (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone (): Features a fluorophenyl group instead of pyrimidine.

- 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone (): Substituted with thiophene.

Structural Insights :

- Crystal packing of these analogs shows hydrogen bonding between pyrimidine N atoms and solvent/co-formers, stabilizing the piperazine ring in chair conformations . The target compound’s bis-pyrimidine structure may enhance lattice stability, influencing solubility and formulation.

Biological Activity

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in various diseases. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C13H14N4O

- Molecular Weight : 242.28 g/mol

- CAS Number : 84746-24-7

The structure comprises a pyrimidine ring linked to a piperazine moiety, which is known to enhance the pharmacological profile of compounds by improving receptor binding and selectivity.

This compound exhibits several biological activities through various mechanisms:

2.1. Receptor Binding

Research indicates that this compound acts as an antagonist at adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate these receptors suggests potential in treating these conditions by preventing neurodegeneration and promoting neuronal survival .

2.2. Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2). For instance, a related compound demonstrated significant inhibition with IC50 values ranging from 40 to 204 nM against various cancer cell lines .

3. Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Adenosine A2A receptor | Neurodegenerative disorders | 8.62 - 187 | |

| EGFR | Cancer cell lines | 40 - 204 | |

| CDK2 | Cancer cell lines | Not specified |

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was evaluated for its effects on neuronal survival in models of oxidative stress. The results indicated that treatment with this compound led to a significant reduction in cell death markers and increased levels of pro-survival proteins such as Bcl-xL.

Case Study 2: Antitumor Activity

Another study investigated the antitumor properties of this compound against HepG2 liver cancer cells. The findings revealed that it induced apoptosis and altered cell cycle distribution, leading to an increase in G0-G1 phase cells and a decrease in S phase cells, indicating its potential as a chemotherapeutic agent .

5. Conclusion

This compound demonstrates promising biological activities, particularly as an antagonist for adenosine receptors and as an inhibitor of cancer-related enzymes. Its ability to modulate critical pathways involved in neurodegeneration and tumorigenesis highlights its potential therapeutic applications. Further research is warranted to explore its full pharmacological profile and clinical applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrimidin-2-yl(piperazin-1-yl)methanone derivatives, and how can reaction yields be optimized?

The synthesis typically involves coupling pyrimidine-containing piperazine derivatives with carbonyl precursors. For example, nucleophilic substitution or amide coupling reactions are used, with optimization achieved by:

- Catalyst screening : Use of coupling agents like HATU or DCC for amide bond formation .

- Temperature control : Reactions are often conducted under reflux (e.g., in ethanol or THF) to enhance reactivity while minimizing side products .

- Purification techniques : Column chromatography (e.g., chloroform:methanol gradients) or recrystallization from dimethyl ether improves purity .

- Example: A 68% yield was reported for a derivative synthesized via nucleophilic substitution under reflux, followed by crystallization .

Q. How are structural and purity characteristics of this compound validated in academic research?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : NMR (e.g., DMSO-) confirms substituent integration and spatial arrangement, such as pyrimidine proton signals at δ 8.39 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 517.2) verify molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 13.884 min) and peak areas (≥99%) assess purity .

- X-ray crystallography : Space group assignments (e.g., P2/c) and hydrogen-bonding networks resolve stereochemistry .

Advanced Research Questions

Q. What metabolic pathways and enzymes are implicated in the biotransformation of pyrimidin-2-yl(piperazin-1-yl)methanone derivatives, and how do species differences impact pharmacokinetics?

- Primary pathways : Hydroxylation at the pyrimidine 5′-position (CYP2D6/CYP3A4-mediated) and amide hydrolysis dominate .

- Species-specific differences :

- Methodological insights : Use recombinant CYP isoforms for in vitro assays and molecular docking (e.g., AutoDock Vina) to predict heme-iron accessibility for hydroxylation .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis of this compound?

- Software tools : SHELX suite (SHELXL/SHELXD) for refinement of high-resolution or twinned data. For example, SHELXPRO interfaces with macromolecular datasets .

- Crystallization conditions : Optimize solvent systems (e.g., HCl-mediated precipitation for salt formation) to improve crystal quality .

- Space group validation : Compare experimental data (e.g., P222 vs. P2/c) to resolve ambiguities in unit cell parameters .

Q. What strategies resolve contradictions in pharmacokinetic data, such as discrepancies in renal vs. hepatic clearance mechanisms?

- Cross-species studies : Compare radioactive tracer recovery rates (e.g., 97.1% in rats vs. 87.2% in humans) to identify species-specific excretion pathways .

- Metabolite profiling : Use LC-MS/MS to detect phase II conjugates (e.g., carbamoyl glucuronides) that explain renal clearance discrepancies .

- In silico modeling : Predict renal transporter interactions (e.g., OAT1/OAT3) using tools like Schrödinger’s QikProp .

Methodological Focus

Q. How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?

- Scaffold modification : Introduce substituents (e.g., benzyloxy or hydroxyl groups) to the pyrimidine or piperazine moieties and assess binding affinity shifts .

- Biological assays : Measure IC values against targets like DPP-4 or histamine receptors using enzymatic inhibition assays .

- Computational SAR : Apply molecular dynamics (e.g., GROMACS) to simulate ligand-receptor interactions, focusing on hydrogen bonding with residues like Asp189 in DPP-4 .

Q. What analytical approaches are used to characterize unusual metabolites, such as pyrimidine ring scission products?

- High-resolution mass spectrometry (HR-MS) : Identify exact masses of fragments (e.g., m/z 214.0845 for ring-scission metabolites) .

- Isotopic labeling : Use -labeled compounds to trace metabolite origins in in vivo studies .

- NMR isotopomer analysis : Detect -labeled positions to confirm ring cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.